molecular formula C10H7Cl4NO2 B14667250 2,3,3-Trichloroprop-2-en-1-yl (4-chlorophenyl)carbamate CAS No. 50643-30-6

2,3,3-Trichloroprop-2-en-1-yl (4-chlorophenyl)carbamate

Cat. No.: B14667250
CAS No.: 50643-30-6
M. Wt: 315.0 g/mol
InChI Key: ZAGIEQHKJFUVAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,3-Trichloroprop-2-en-1-yl (4-chlorophenyl)carbamate is a chemical compound known for its diverse applications in various fields It is a carbamate ester, which means it contains a carbamate group (–NHCOO–) linked to a phenyl ring substituted with chlorine atoms

Preparation Methods

The synthesis of 2,3,3-Trichloroprop-2-en-1-yl (4-chlorophenyl)carbamate typically involves the reaction of 2,3,3-trichloroprop-2-en-1-ol with 4-chlorophenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate ester. Industrial production methods may involve large-scale synthesis using similar reaction pathways, with optimization for yield and purity.

Chemical Reactions Analysis

2,3,3-Trichloroprop-2-en-1-yl (4-chlorophenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbamate group into amines or other derivatives.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,3,3-Trichloroprop-2-en-1-yl (4-chlorophenyl)carbamate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis to introduce carbamate groups into molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of agrochemicals, such as pesticides and herbicides, due to its ability to inhibit certain biological pathways in pests.

Mechanism of Action

The mechanism of action of 2,3,3-Trichloroprop-2-en-1-yl (4-chlorophenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by forming stable carbamoyl-enzyme complexes, thereby blocking the enzyme’s activity. This inhibition can affect various biological pathways, depending on the enzyme targeted. The compound’s molecular structure allows it to interact with specific receptors or active sites, leading to its observed effects.

Comparison with Similar Compounds

2,3,3-Trichloroprop-2-en-1-yl (4-chlorophenyl)carbamate can be compared with other carbamate esters, such as:

Properties

CAS No.

50643-30-6

Molecular Formula

C10H7Cl4NO2

Molecular Weight

315.0 g/mol

IUPAC Name

2,3,3-trichloroprop-2-enyl N-(4-chlorophenyl)carbamate

InChI

InChI=1S/C10H7Cl4NO2/c11-6-1-3-7(4-2-6)15-10(16)17-5-8(12)9(13)14/h1-4H,5H2,(H,15,16)

InChI Key

ZAGIEQHKJFUVAH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)OCC(=C(Cl)Cl)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.